Cas no 303985-94-6 (methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate)

methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 3-(METHACRYLOYLAMINO)-2-THIOPHENECARBOXYLATE
- 2-Thiophenecarboxylic acid, 3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, methyl ester
- methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate
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- MDL: MFCD00793388
methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB299014-1 g |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, 90%; . |
303985-94-6 | 90% | 1g |
€1312.80 | 2023-04-26 | |
Matrix Scientific | 170126-5mg |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate |
303985-94-6 | 5mg |
$105.00 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00869486-1g |
Methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate |
303985-94-6 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Matrix Scientific | 170126-1mg |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate |
303985-94-6 | 1mg |
$90.00 | 2023-09-05 | ||
Matrix Scientific | 170126-10mg |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate |
303985-94-6 | 10mg |
$146.00 | 2023-09-05 | ||
Ambeed | A886373-1g |
Methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate |
303985-94-6 | 90% | 1g |
$611.0 | 2024-04-20 | |
abcr | AB299014-500 mg |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, 90%; . |
303985-94-6 | 90% | 500mg |
€678.60 | 2023-04-26 | |
abcr | AB299014-1g |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, 90%; . |
303985-94-6 | 90% | 1g |
€1312.80 | 2025-03-19 | |
abcr | AB299014-500mg |
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, 90%; . |
303985-94-6 | 90% | 500mg |
€678.60 | 2025-03-19 | |
A2B Chem LLC | AI70200-5mg |
methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate |
303985-94-6 | >90% | 5mg |
$214.00 | 2024-04-20 |
methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. Book reviews
methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylateに関する追加情報
Research Brief on Methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate (CAS: 303985-94-6) in Chemical Biology and Pharmaceutical Applications
Methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate (CAS: 303985-94-6) is a thiophene-based derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound, characterized by its unique thiophene-2-carboxylate scaffold and acrylamide functionality, serves as a key intermediate in the synthesis of bioactive molecules and has been explored for its role in modulating biological targets. Recent studies highlight its significance in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a building block for covalent kinase inhibitors. Researchers demonstrated that the acrylamide group in methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate enables selective targeting of cysteine residues in kinases, a strategy employed in the design of irreversible inhibitors for oncology applications. The study reported enhanced potency and selectivity when this moiety was incorporated into lead compounds targeting EGFR and BTK kinases, underscoring its potential in precision medicine.
Further advancements were reported in a 2024 ACS Chemical Biology paper, where the compound was utilized in PROTAC (Proteolysis Targeting Chimera) development. The thiophene core facilitated optimal linker geometry, enabling efficient degradation of target proteins such as BRD4. This research highlighted the compound's dual role as both a warhead and a spacer element, expanding its applicability in targeted protein degradation therapies.
From a synthetic chemistry perspective, recent work in Organic Letters (2024) detailed improved synthetic routes for 303985-94-6, achieving higher yields (82%) via palladium-catalyzed coupling reactions. These methodological advances address previous challenges in scalability, supporting its broader adoption in medicinal chemistry campaigns. Parallel studies have explored its derivatization to create libraries for high-throughput screening against emerging targets like SARS-CoV-2 main protease.
Ongoing clinical investigations (Phase I/II) are evaluating derivatives of 303985-94-6 as potential treatments for rheumatoid arthritis, leveraging its anti-inflammatory properties observed in preclinical models. The compound's ability to modulate NF-κB signaling pathways positions it as a promising candidate for immune-mediated disorders, with preliminary data showing reduced cytokine production in human cell assays.
In conclusion, methyl 3-(2-methylprop-2-enamido)thiophene-2-carboxylate represents a multifaceted tool in modern drug discovery, with applications spanning covalent inhibitor design, protein degradation technologies, and inflammation modulation. Its evolving role underscores the importance of thiophene-based architectures in addressing complex therapeutic challenges. Future research directions may explore its utility in targeted delivery systems and combination therapies.
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